molecular formula C12H20O10 B12069417 4-O-beta-L-Galactopyranosyl-3,6-anhydro-L-galactose

4-O-beta-L-Galactopyranosyl-3,6-anhydro-L-galactose

Cat. No.: B12069417
M. Wt: 324.28 g/mol
InChI Key: JPLATTLXZFUKRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-O-beta-L-Galactopyranosyl-3,6-anhydro-L-galactose is a disaccharide unit found in certain polysaccharides, particularly those derived from red algae. This compound is notable for its unique structure, which includes a 3,6-anhydro bridge in the galactose unit. It is a part of the larger family of sulfated galactans, which are known for their diverse biological activities and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-beta-L-Galactopyranosyl-3,6-anhydro-L-galactose typically involves the extraction and purification from natural sources, such as red algae. The process includes several steps:

Industrial Production Methods

Industrial production methods for this compound are still under development, with a focus on optimizing yield and purity. The use of enzymatic hydrolysis is being explored to improve the efficiency of the extraction process .

Chemical Reactions Analysis

Types of Reactions

4-O-beta-L-Galactopyranosyl-3,6-anhydro-L-galactose can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride.

    Substituting agents: Such as halogens or alkyl groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield galacturonic acid derivatives, while substitution can introduce various functional groups .

Scientific Research Applications

4-O-beta-L-Galactopyranosyl-3,6-anhydro-L-galactose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-O-beta-L-Galactopyranosyl-3,6-anhydro-L-galactose involves its interaction with specific proteins and enzymes. Its unique structure allows it to bind to certain molecular targets, influencing various biological pathways. For example, its sulfated form can interact with proteins involved in blood coagulation, thereby exerting anticoagulant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-O-beta-L-Galactopyranosyl-3,6-anhydro-L-galactose is unique due to its 3,6-anhydro bridge, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific interactions and applications .

Properties

Molecular Formula

C12H20O10

Molecular Weight

324.28 g/mol

IUPAC Name

2-hydroxy-2-[4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]acetaldehyde

InChI

InChI=1S/C12H20O10/c13-1-4(15)10-11(5(16)3-20-10)22-12-9(19)8(18)7(17)6(2-14)21-12/h1,4-12,14-19H,2-3H2

InChI Key

JPLATTLXZFUKRQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(O1)C(C=O)O)OC2C(C(C(C(O2)CO)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.